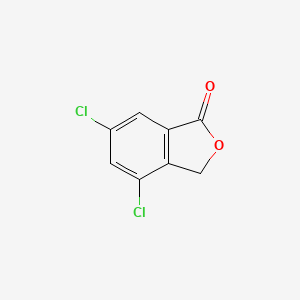![molecular formula C10H18Cl2N2O2 B14644585 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide CAS No. 54378-01-7](/img/structure/B14644585.png)
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is an organic compound with the molecular formula C10H18Cl2N2O2 This compound is characterized by the presence of two chlorine atoms, an amide group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. Additionally, it may interfere with cellular processes by disrupting the function of key biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloropropionamide
- N-(4-methoxyphenyl)-3-chloropropanamide
Uniqueness
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is unique due to its dual chlorine substitution and the presence of both amide and butyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
54378-01-7 |
|---|---|
Formule moléculaire |
C10H18Cl2N2O2 |
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c11-5-3-9(15)13-7-1-2-8-14-10(16)4-6-12/h1-8H2,(H,13,15)(H,14,16) |
Clé InChI |
NGMTXZAMGJPRSS-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)CCCl)CNC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
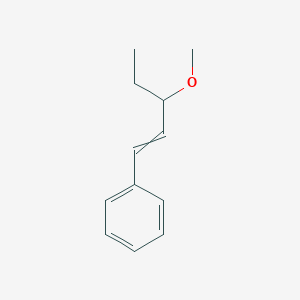

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
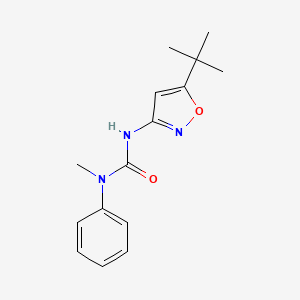
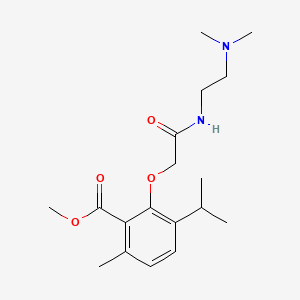
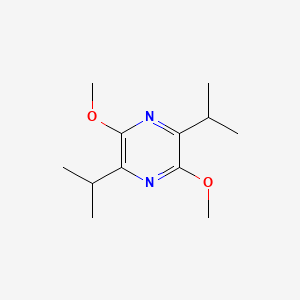

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

